molecular formula C23H27N3O5 B6531045 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide CAS No. 946203-75-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide

Cat. No. B6531045
CAS RN: 946203-75-4
M. Wt: 425.5 g/mol
InChI Key: AJPHQXCACQDWHF-UHFFFAOYSA-N
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Description

The compound contains a benzodioxol group, a cyclohexyl group, and a cyclopenta[d]pyrimidin group. The benzodioxol group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The cyclohexyl group is a cycloalkane and is commonly used in organic synthesis. The cyclopenta[d]pyrimidin group is a type of heterocyclic compound that is often found in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxol group would contribute to the aromaticity of the compound, while the cyclohexyl and cyclopenta[d]pyrimidin groups would add steric bulk .


Chemical Reactions Analysis

The compound and its derivatives could undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the benzodioxol group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .

Scientific Research Applications

Mitochondrial Inhibition in Glucose-Starved Tumor Cells

Glucose levels within solid tumors are typically lower than those in normal surrounding tissues. Consequently, tumor cells must adapt their metabolism to survive under these low-glucose conditions. Compound 6 has been found to selectively kill tumor cells experiencing glucose starvation. Specifically, it inhibits mitochondrial membrane potential, suggesting that tumor cells heavily rely on mitochondria for survival during glucose deprivation .

Antitumor Activity

Compound 6 demonstrates efficacy in tumor cells under glucose starvation. By targeting pathways associated with glucose-starved cells, it presents a potential therapeutic strategy for treating tumors that experience glucose deficiency. Its ability to disrupt mitochondrial function makes it a promising candidate for antitumor therapy .

mTOR Pathway Modulation

The mTOR (mammalian target of rapamycin) pathway plays a crucial role in cell growth and survival. Compound 6 has been shown to impact this pathway, further contributing to its antineoplastic effects. By inhibiting mTOR, it interferes with tumor cell proliferation and survival .

Selective Toxicity

Compound 6 exhibits selective toxicity toward glucose-starved tumor cells, making it an attractive candidate for targeted cancer therapy. Its specificity allows for more precise treatment, minimizing damage to healthy cells .

Potential Combination Therapy

Researchers are exploring the use of compound 6 in combination with other anticancer agents. Its unique mechanism of action could enhance the effectiveness of existing treatments or synergize with other compounds .

Chemical Structure Optimization

Continued research aims to optimize the chemical structure of compound 6 to improve its pharmacological properties, bioavailability, and safety profile. Modifications may enhance its antitumor activity and reduce potential side effects .

Future Directions

Future research could focus on further exploring the biological activity of this compound and its derivatives, as well as optimizing its structure for improved efficacy and safety .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c27-21(24-12-15-9-10-19-20(11-15)31-14-30-19)13-25-18-8-4-7-17(18)22(28)26(23(25)29)16-5-2-1-3-6-16/h9-11,16H,1-8,12-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPHQXCACQDWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide

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